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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential biological significance of 3-(2,6-Dimethylphenoxy)azetidine. The information is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry.

Chemical Structure and Properties
Structure:

3-(2,6-Dimethylphenoxy)azetidine possesses a core structure consisting of a four-membered

azetidine ring linked via an ether bond at the 3-position to a 2,6-dimethylphenyl group. The

compound is commonly available as its hydrochloride salt, which enhances its stability and

solubility in aqueous media.

Molecular Formula: C₁₁H₁₅NO (free base), C₁₁H₁₆ClNO (hydrochloride salt)[1]

SMILES: CC1=C(OC2CNC2)C(C)=CC=C1 (free base), CC1=C(OC2CNC2)C(C)=CC=C1.Cl

(hydrochloride salt)[1]

Stereochemistry: The azetidine ring adopts a puckered conformation to alleviate ring strain.

The nitrogen atom is a potential stereocenter, and the molecule can exist as enantiomers. The

hydrochloride salt forms by protonation of the azetidine nitrogen.[1]

Table 1: Physicochemical Properties of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
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Property Value Source

Molecular Weight 213.71 g/mol [1]

Appearance White to off-white solid
Inferred from similar

compounds

Melting Point Data not available

Boiling Point Data not available

Solubility
Soluble in water, DMSO, and

methanol

Inferred from similar

compounds

Table 2: Spectroscopic Data for 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride

Spectrum Key Signals Source

¹H NMR

δ 6.85 ppm (s, aromatic

protons), δ 2.25 ppm (s, methyl

groups), δ 10.2 ppm (broad

peak, N-H proton)

[1]

¹³C NMR

δ 135.8 ppm (quaternary

aromatic carbons), δ 70.1 ppm

(C-O), δ 55.2 ppm (C-N)

[1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 3-(2,6-
Dimethylphenoxy)azetidine is not readily available in the public domain, a plausible synthetic

route can be conceptualized based on established methods for synthesizing 3-

aryloxyazetidines. A common strategy involves the nucleophilic substitution of a suitable

leaving group on the azetidine ring with a phenoxide.

Conceptual Synthetic Pathway:

A likely synthetic approach would involve the reaction of a protected 3-hydroxyazetidine, such

as 1-Boc-3-hydroxyazetidine, with 2,6-dimethylphenol under conditions that promote ether
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formation, followed by deprotection of the azetidine nitrogen. One common method for such

ether synthesis is the Mitsunobu reaction.

Reactants

Reaction

Intermediate

Deprotection

Final Product

1-Boc-3-hydroxyazetidine

Mitsunobu Reaction
(DEAD, PPh3)

2,6-dimethylphenol

1-Boc-3-(2,6-dimethylphenoxy)azetidine

Acidic Hydrolysis
(e.g., HCl)

3-(2,6-Dimethylphenoxy)azetidine
Hydrochloride

Click to download full resolution via product page

Caption: Conceptual synthetic pathway for 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride.

Biological and Pharmacological Properties
Specific pharmacological data for 3-(2,6-Dimethylphenoxy)azetidine is limited in publicly

available literature. However, the azetidine scaffold is a recognized privileged structure in
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medicinal chemistry, and its derivatives have been associated with a wide range of biological

activities.

General Activities of Azetidine Derivatives:

Central Nervous System (CNS) Activity: The rigid structure of the azetidine ring can be

beneficial for designing ligands that target CNS receptors with high specificity.

Enzyme Inhibition: Various azetidine-containing molecules have been developed as potent

enzyme inhibitors.

Antibacterial and Antifungal Activity: The azetidine motif is present in some antimicrobial

agents.

Potential Mechanism of Action:

The biological activity of 3-(2,6-Dimethylphenoxy)azetidine would be highly dependent on its

three-dimensional structure and its ability to interact with specific biological targets. The 2,6-

dimethylphenoxy group will significantly influence the molecule's lipophilicity and steric profile,

which are key determinants of its pharmacokinetic and pharmacodynamic properties. Without

experimental data, any proposed mechanism of action remains speculative.

Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of

3-(2,6-Dimethylphenoxy)azetidine are not currently available in published literature. The

following sections outline general methodologies that would be appropriate for such studies.

General Synthesis Protocol (Conceptual):

Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine and 2,6-dimethylphenol in a

suitable anhydrous solvent (e.g., tetrahydrofuran), triphenylphosphine (PPh₃) would be

added.

Mitsunobu Reaction: The reaction mixture would be cooled in an ice bath, and a solution of

diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent
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would be added dropwise. The reaction would be allowed to warm to room temperature and

stirred until completion, monitored by thin-layer chromatography (TLC).

Workup and Purification: The reaction mixture would be quenched, and the product extracted

with an organic solvent. The crude product would be purified by column chromatography to

yield 1-Boc-3-(2,6-dimethylphenoxy)azetidine.

Deprotection: The purified intermediate would be dissolved in a suitable solvent (e.g.,

dioxane or methanol) and treated with an excess of hydrochloric acid. The reaction would be

stirred until the deprotection is complete (monitored by TLC).

Isolation: The solvent would be removed under reduced pressure, and the resulting solid

would be triturated with a suitable solvent (e.g., diethyl ether) to afford 3-(2,6-
Dimethylphenoxy)azetidine hydrochloride.

General Characterization Protocol:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a high-field spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or

D₂O).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the molecular weight and elemental composition of the synthesized compound.

Melting Point: The melting point of the crystalline solid would be determined using a standard

melting point apparatus.

General Biological Evaluation Protocol (Example: Receptor Binding Assay):

Target Selection: Based on computational modeling or screening against a panel of

receptors, a specific biological target would be chosen.

Assay Preparation: A cell line or membrane preparation expressing the target receptor would

be prepared. A radiolabeled or fluorescently labeled ligand known to bind to the target would

be used.
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Competition Binding: The ability of 3-(2,6-Dimethylphenoxy)azetidine to displace the

labeled ligand from the receptor would be measured over a range of concentrations.

Data Analysis: The data would be analyzed to determine the half-maximal inhibitory

concentration (IC₅₀) or the inhibitor constant (Kᵢ), which are measures of the compound's

binding affinity for the target.
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Caption: General experimental workflow for the synthesis and evaluation of new chemical

entities.

Conclusion
3-(2,6-Dimethylphenoxy)azetidine is a small molecule with potential for applications in

medicinal chemistry. While specific data on its properties and biological activity are scarce, its

structural features suggest that it could be a valuable building block for the development of

novel therapeutic agents. Further research is required to fully elucidate its synthesis,

physicochemical properties, and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chembk.com [chembk.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2,6-
Dimethylphenoxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3240379#3-2-6-dimethylphenoxy-azetidine-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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